molecular formula C11H19N3OS B11798743 2-(4-Propoxypiperidin-1-yl)thiazol-4-amine

2-(4-Propoxypiperidin-1-yl)thiazol-4-amine

Cat. No.: B11798743
M. Wt: 241.36 g/mol
InChI Key: PBJSHBXDAKALDM-UHFFFAOYSA-N
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Description

2-(4-Propoxypiperidin-1-yl)thiazol-4-amine is a heterocyclic compound that features a thiazole ring, which is a five-membered ring containing both sulfur and nitrogen atoms. Thiazole derivatives are known for their diverse biological activities and are found in various natural products and synthetic compounds .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Propoxypiperidin-1-yl)thiazol-4-amine typically involves the reaction of 4-aminothiazole with 4-propoxypiperidine under specific conditions. The reaction is usually carried out in the presence of a base such as triethylamine and a solvent like ethanol . The reaction mixture is heated to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

2-(4-Propoxypiperidin-1-yl)thiazol-4-amine undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and halogenating agents for substitution reactions. The reactions are typically carried out under controlled temperatures and in the presence of appropriate solvents .

Major Products Formed

The major products formed from these reactions include sulfoxides, sulfones, dihydrothiazole derivatives, and various substituted thiazole compounds. These products can have different biological and chemical properties, making them useful in various applications .

Scientific Research Applications

2-(4-Propoxypiperidin-1-yl)thiazol-4-amine has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly for targeting specific enzymes and receptors.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-(4-Propoxypiperidin-1-yl)thiazol-4-amine involves its interaction with specific molecular targets and pathways. The thiazole ring can participate in various biochemical reactions, including enzyme inhibition and receptor binding. The compound’s effects are mediated through its ability to modulate the activity of specific proteins and enzymes, leading to changes in cellular processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(4-Propoxypiperidin-1-yl)thiazol-4-amine is unique due to the presence of the propoxy group attached to the piperidine ring, which can influence its chemical reactivity and biological activity. This structural feature may enhance its ability to interact with specific molecular targets, making it a valuable compound for research and development .

Properties

Molecular Formula

C11H19N3OS

Molecular Weight

241.36 g/mol

IUPAC Name

2-(4-propoxypiperidin-1-yl)-1,3-thiazol-4-amine

InChI

InChI=1S/C11H19N3OS/c1-2-7-15-9-3-5-14(6-4-9)11-13-10(12)8-16-11/h8-9H,2-7,12H2,1H3

InChI Key

PBJSHBXDAKALDM-UHFFFAOYSA-N

Canonical SMILES

CCCOC1CCN(CC1)C2=NC(=CS2)N

Origin of Product

United States

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